molecular formula C21H20O9 B12412976 Neopuerarin B

Neopuerarin B

Cat. No.: B12412976
M. Wt: 416.4 g/mol
InChI Key: ANUVQPJCPQLESC-BUQAOYBGSA-N
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Description

This compound has shown significant hepatoprotective effects . Isoflavones, including Neopuerarin B, are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Neopuerarin B is primarily obtained through the water extraction of the dried roots of Pueraria lobata The extraction process involves soaking the dried roots in water, followed by filtration and purification to isolate the compound

Industrial Production Methods

The industrial production of this compound involves large-scale extraction from Pueraria lobata roots. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

Neopuerarin B, like other isoflavones, can undergo various chemical reactions, including:

    Oxidation: Isoflavones can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert isoflavones to their corresponding dihydro derivatives.

    Substitution: Isoflavones can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like acetic anhydride for acetylation or methyl iodide for methylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinones, while reduction can produce dihydroisoflavones.

Mechanism of Action

The mechanism by which Neopuerarin B exerts its effects involves multiple pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Neopuerarin B

This compound is unique due to its specific hepatoprotective properties and its isolation from Pueraria lobata. While other isoflavones like puerarin and daidzein also exhibit biological activities, this compound’s distinct molecular structure and specific effects on liver health set it apart .

Properties

Molecular Formula

C21H20O9

Molecular Weight

416.4 g/mol

IUPAC Name

8-[(2S,3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]-7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C21H20O9/c22-7-14(25)20-17(27)18(28)21(30-20)15-13(24)6-5-11-16(26)12(8-29-19(11)15)9-1-3-10(23)4-2-9/h1-6,8,14,17-18,20-25,27-28H,7H2/t14-,17-,18-,20-,21+/m1/s1

InChI Key

ANUVQPJCPQLESC-BUQAOYBGSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3[C@H]4[C@@H]([C@H]([C@H](O4)[C@@H](CO)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(O4)C(CO)O)O)O)O)O

Origin of Product

United States

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